4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride
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Overview
Description
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride typically involves the reaction of 2-chloroaniline with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine compounds .
Scientific Research Applications
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group play crucial roles in its binding to receptors or enzymes. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine structure but with different substituents, leading to distinct biological activities.
Uniqueness
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H16Cl3N3 |
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Molecular Weight |
284.6 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-9-3-1-2-4-10(9)13-5-7-14(12)8-6-13;;/h1-4H,5-8,12H2;2*1H |
InChI Key |
DPYVLYUDINWJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)N.Cl.Cl |
Origin of Product |
United States |
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